molecular formula C12H20ClNO3 B1479098 2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2098091-23-5

2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Cat. No.: B1479098
CAS No.: 2098091-23-5
M. Wt: 261.74 g/mol
InChI Key: BPDHWYZUPSLUDE-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20ClNO3 and its molecular weight is 261.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-9(13)11(16)14-5-3-12(4-6-14)8-10(15)2-7-17-12/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDHWYZUPSLUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)CC(CCO2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, with the CAS number 2090610-52-7, is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent against Mycobacterium tuberculosis.

Chemical Structure and Properties

The molecular formula of this compound is C11H18ClNO3C_{11}H_{18}ClNO_3, and it has a molecular weight of 247.72 g/mol. Its structure includes a chloro group and a hydroxyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₈ClNO₃
Molecular Weight247.72 g/mol
CAS Number2090610-52-7
Chemical StructureSpirocyclic compound

The primary mechanism of action for this compound involves the inhibition of the MmpL3 protein, a transporter essential for the survival of Mycobacterium tuberculosis. By inhibiting this protein, the compound disrupts the transport of vital molecules within the bacteria, leading to cell death and thus presenting itself as a potential candidate for antituberculosis drug development .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. In vitro studies have shown that it can effectively inhibit bacterial growth at various concentrations, indicating its potential as an effective therapeutic agent.

Case Studies

  • Antituberculosis Activity : A study evaluated the efficacy of various spirocyclic derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that this compound demonstrated a concentration-dependent inhibition of bacterial growth, making it a promising candidate for further development in treating tuberculosis .
  • Toxicity Assessment : In another study focusing on cytotoxicity, 2-Chloro derivatives were screened against human cell lines to assess their safety profile. The results indicated low cytotoxic effects at therapeutic concentrations, suggesting that the compound could be developed into a safe antituberculosis drug .

Comparative Analysis

When compared to similar compounds within the spirocyclic class, this compound stands out due to its specific substitution pattern that enhances its biological activity and selectivity against Mycobacterium tuberculosis.

Compound NameAntibacterial ActivityMechanism of Action
2-Chloro-1-(4-hydroxy...propan-1-oneEffective against M. tuberculosisInhibits MmpL3 protein
3-Chloro derivatives (similar structure)Moderate activity against bacteriaVaries by specific derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

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